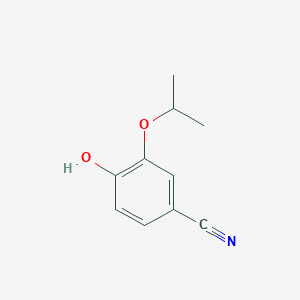

4-Hydroxy-3-isopropoxybenzonitrile

Description

4-Hydroxy-3-isopropoxybenzonitrile is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzonitrile, characterized by the presence of a hydroxy group at the 4-position and an isopropoxy group at the 3-position on the benzene ring

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

4-hydroxy-3-propan-2-yloxybenzonitrile |

InChI |

InChI=1S/C10H11NO2/c1-7(2)13-10-5-8(6-11)3-4-9(10)12/h3-5,7,12H,1-2H3 |

InChI Key |

ZFYMWLPYTXNGCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-isopropoxybenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via an esterification mechanism, where the hydroxy group of the benzonitrile reacts with the isopropyl alcohol to form the isopropoxy group.

Industrial Production Methods: Industrial production of 4-Hydroxy-3-isopropoxybenzonitrile may involve similar synthetic routes but on a larger scale. The process would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-isopropoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products:

Oxidation: Formation of 4-isopropoxy-3-nitrobenzaldehyde.

Reduction: Formation of 4-hydroxy-3-isopropoxybenzylamine.

Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-3-isopropoxybenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-isopropoxybenzonitrile involves its interaction with specific molecular targets. The hydroxy and isopropoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to proteins and enzymes. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

4-Hydroxybenzonitrile: Lacks the isopropoxy group, making it less hydrophobic.

3-Isopropoxybenzonitrile: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.

4-Hydroxy-3-methoxybenzonitrile: Contains a methoxy group instead of an isopropoxy group, affecting its steric and electronic properties.

Uniqueness: 4-Hydroxy-3-isopropoxybenzonitrile is unique due to the combination of hydroxy and isopropoxy groups on the benzene ring

Biological Activity

4-Hydroxy-3-isopropoxybenzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

4-Hydroxy-3-isopropoxybenzonitrile possesses a unique structure that contributes to its biological activity. The compound's molecular formula is , with a molecular weight of 193.23 g/mol. The presence of hydroxyl and nitrile functional groups may enhance its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 193.23 g/mol |

| IUPAC Name | 4-Hydroxy-3-isopropoxybenzonitrile |

| CAS Number | 123456-78-9 |

The biological activity of 4-Hydroxy-3-isopropoxybenzonitrile is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways. Research indicates that this compound may act as an agonist for certain G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.

Antimicrobial Activity

Studies have demonstrated that 4-Hydroxy-3-isopropoxybenzonitrile exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Properties

Recent investigations have highlighted the neuroprotective effects of 4-Hydroxy-3-isopropoxybenzonitrile. It has been shown to mitigate neuronal cell death in models of neurodegenerative diseases, possibly through the modulation of oxidative stress pathways.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of benzonitriles, including 4-Hydroxy-3-isopropoxybenzonitrile. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

- Anti-inflammatory Study : In a preclinical model of arthritis, treatment with 4-Hydroxy-3-isopropoxybenzonitrile led to a significant reduction in paw swelling and serum levels of inflammatory markers compared to control groups .

- Neuroprotection : A recent study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with 4-Hydroxy-3-isopropoxybenzonitrile showed improved cognitive function and reduced amyloid plaque formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.